molecular formula C10H19N3O4 B081303 Gly-Gly-Leu CAS No. 14857-82-0

Gly-Gly-Leu

Cat. No.: B081303
CAS No.: 14857-82-0
M. Wt: 245.28 g/mol
InChI Key: XPJBQTCXPJNIFE-ZETCQYMHSA-N
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Description

Glycylglycylleucine, commonly referred to as Gly-Gly-Leu, is a tripeptide composed of two glycine molecules and one leucine molecule. This compound is a part of the peptide family, which are short chains of amino acids linked by peptide bonds. Glycylglycylleucine is known for its role in various biological processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylglycylleucine can be synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods: In industrial settings, the production of glycylglycylleucine may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale, purity, and cost considerations. Advances in green chemistry have led to the development of environmentally friendly solvents and reagents for peptide synthesis .

Chemical Reactions Analysis

Types of Reactions: Glycylglycylleucine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bond in the presence of water and enzymes like peptidases.

    Oxidation: Reaction with oxidizing agents, potentially altering the peptide structure.

    Reduction: Reaction with reducing agents, which may affect disulfide bonds if present.

    Substitution: Replacement of specific amino acids within the peptide sequence.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

Major Products:

    Hydrolysis: Glycine and leucine residues.

    Oxidation and Reduction: Modified peptide structures depending on the specific reaction conditions.

Scientific Research Applications

Glycylglycylleucine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycylglycylleucine involves its interaction with specific molecular targets and pathways. For instance, in the treatment of NASH, glycylglycylleucine (DT-109) induces fatty acid degradation and antioxidant defense through de novo glutathione biosynthesis. It also modulates the gut microbiota to enhance beneficial bacteria, which inhibit the production of harmful bile acids .

Comparison with Similar Compounds

Glycylglycylleucine can be compared with other similar tripeptides, such as:

The uniqueness of glycylglycylleucine lies in its specific sequence, which determines its interaction with enzymes, receptors, and other biomolecules, leading to its distinct biological and therapeutic properties.

Properties

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJBQTCXPJNIFE-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334464
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-82-0
Record name Glycylglycyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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